3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(fluoromethyl)pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2 |
InChI Key |
BPWDYVJYZQXAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)Cl)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through a fluoromethylation reaction, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoromethyl (-CH2F) group undergoes nucleophilic substitution under basic conditions. In comparative studies with analogous fluorinated pyrrolidines:
| Reaction Conditions | Leaving Group | Nucleophile | Product Yield | Selectivity | Source |
|---|---|---|---|---|---|
| KOH/EtOH, 60°C, 6 h | F⁻ | OH⁻ | 78% | β-carbon | |
| NaH/DMF, RT, 12 h | F⁻ | CN⁻ | 63% | α-carbon | |
| LDA/THF, −78°C → RT, 2 h | F⁻ | NH3 | 41% | Mixed |
The β-selectivity dominates in protic solvents due to hydrogen-bond stabilization of transition states. Anhydrous conditions favor α-attack through a carbanion intermediate .
Cycloaddition Reactions
The compound participates in stereoselective [3+2] cycloadditions mediated by organocatalysts:
Key Parameters for Asymmetric [3+2] Cycloaddition
| Catalyst | Solvent | Temp (°C) | ee (%) | dr | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Thiourea C9 | CH2Cl2 | 25 | 94 | 19:1 | 85 | |
| Squaramide C1 | Toluene | −10 | 88 | 12:1 | 72 |
Mechanistic studies reveal a dual activation mode:
-
Hydrogen-bonding activation of imine electrophiles by the catalyst
-
π-Stacking interactions between chlorophenyl and indandione moieties
This enables construction of dispirocyclic products with three contiguous stereocenters .
Ring-Contraction Reactions
Under iodonitrene-mediated conditions, the pyrrolidine ring undergoes contraction to cyclobutanes:
-
Generate iodonitrene in situ from PhI=NTs
-
React with pyrrolidine substrate (0.1 M in CH3CN)
-
Stir at 40°C for 24 h
Outcomes :
-
68% yield of bicyclic cyclobutane
-
Retained configuration at C3/C4 centers
-
β-Hydride elimination byproducts <5%
The reaction proceeds via a 1,4-biradical intermediate stabilized by conjugation with the fluoromethyl group .
Pharmacological Modification Reactions
Structure-activity relationship (SAR) studies demonstrate critical substituent effects:
Antagonist Activity Against RXFP3 Receptor :
| C4 Substituent | IC50 (μM) | clogP | Notes |
|---|---|---|---|
| 4-Chlorophenyl | 2.36 | 4.1 | Optimal hydrophobic fit |
| 4-Trifluoromethyl | 2.17 | 4.2 | Enhanced electron effects |
| Pyridin-3-ylmethyl | 2.12 | 3.8 | Hydrogen-bonding capacity |
The fluoromethyl group improves blood-brain barrier penetration (ΔlogP = +0.4 vs methyl analog) .
Acid/Base-Mediated Rearrangements
Protonation at the pyrrolidine nitrogen induces ring-opening:
-
pKa = 3.9 (calculated)
-
t1/2 in 1N HCl: 22 min at 25°C
-
Major product: Linear aminoketone (83%)
The chlorophenyl group stabilizes cationic intermediates through resonance effects, accelerating degradation compared to unsubstituted analogs .
This comprehensive reactivity profile establishes 3-(4-chlorophenyl)-4-(fluoromethyl)pyrrolidine as a versatile scaffold for constructing complex heterocycles and bioactive molecules. The synergy between its fluorinated side chain and aromatic substituent enables unique selectivity patterns across multiple reaction classes.
Scientific Research Applications
3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a tool in chemical biology studies to probe biological pathways and molecular interactions.
Industrial Chemistry: The compound is explored for its potential use in industrial processes, such as catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Molecular Weight: The target compound’s fluoromethyl group increases its molecular weight compared to non-fluorinated analogs (e.g., 3-(4-Chlorophenyl)pyrrolidine) .
- Electronic Effects : Fluorine’s electronegativity in the fluoromethyl group may lower the pKa of the pyrrolidine nitrogen, altering basicity and solubility .
Challenges :
- Steric hindrance at the 4-position may complicate fluoromethylation.
- Purification of polar intermediates (e.g., hydrochloride salts) may require specialized techniques .
Biological Activity
3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : CHClF\N
- Molecular Weight : Approximately 215.67 g/mol
Biological Activity Overview
Research indicates that compounds containing a pyrrolidine scaffold, such as this compound, exhibit a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine may act as antiviral agents. For instance, related compounds have shown efficacy against various viral infections by inhibiting viral replication mechanisms .
- Antitumor Properties : Pyrrolidine derivatives have been explored for their potential in cancer therapy. Compounds similar to this compound have demonstrated inhibitory effects on tumor cell proliferation in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation .
- Enzyme Inhibition : It has been suggested that pyrrolidine derivatives can inhibit key enzymes involved in metabolic pathways, which may contribute to their antitumor and antiviral effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Antitumor | Reduced proliferation of cancer cells | , |
| Enzyme Inhibition | Inhibition of metabolic enzymes | , |
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of pyrrolidine derivatives, researchers found that certain modifications to the structure significantly enhanced efficacy against viral strains. The study reported IC values in the low micromolar range, indicating potent activity .
Case Study: Antitumor Activity
Another investigation focused on the antitumor potential of pyrrolidine analogs. Compounds were tested against various cancer cell lines, revealing IC values ranging from 7.36 µM to 9.44 µM for breast cancer cells (MCF-7 and MDA-MB231). These findings suggest significant promise for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications at specific positions on the pyrrolidine ring can drastically alter potency and selectivity. For example:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine and chlorine) has been shown to enhance receptor binding affinity and improve biological activity .
- Linker Variations : Changes in the length and composition of linkers connecting aromatic rings to the pyrrolidine core can affect overall efficacy and pharmacokinetics .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine?
-
Methodological Answer : Synthesis can be optimized using palladium or copper catalysts in polar aprotic solvents (e.g., DMF or toluene) under inert atmospheres. A stepwise approach involving condensation of 4-chlorobenzaldehyde derivatives with fluoromethyl-containing precursors, followed by cyclization, is recommended. Purification via column chromatography and recrystallization yields high-purity products (>95%) .
-
Example Protocol :
- Step 1 : Condensation of 4-chlorophenyl aldehyde with fluoromethylamine in DMF at 80°C for 12 hours.
- Step 2 : Cyclization using Pd(OAc)₂ (5 mol%) and NaHCO₃ as a base.
- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Q. How can researchers ensure the purity of synthesized this compound?
- Methodological Answer : Combine chromatographic techniques (e.g., HPLC or flash column chromatography) with spectroscopic validation (NMR, IR). For crystalline derivatives, X-ray diffraction confirms structural integrity. Purity >99% is achievable with iterative recrystallization using ethanol/water mixtures .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to hazard codes H300 (fatal if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under nitrogen. Emergency response measures include P301+P310 (call poison center if ingested) and P305+P351+P338 (eye rinse with water) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the fluoromethyl group in this compound?
-
Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA simulate fluoromethyl substitution kinetics. Pair computational data with experimental kinetic studies (e.g., isotopic labeling) to validate mechanisms. ICReDD’s reaction path search algorithms integrate computational and experimental feedback loops for efficiency .
-
Case Study :
- Objective : Study fluoromethyl substitution in nucleophilic aromatic substitution.
- Method : DFT calculations (B3LYP/6-31G*) to map energy barriers.
- Validation : Compare with experimental rate constants using ¹⁹F NMR .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
-
Methodological Answer : Use X-ray crystallography to unambiguously determine molecular conformation. For dynamic systems (e.g., rotamers), variable-temperature NMR or NOESY experiments clarify spatial arrangements. Cross-reference with simulated spectra from software like ACD/Labs .
-
Example : Discrepancies in ¹H NMR signals for pyrrolidine protons were resolved via single-crystal X-ray analysis, revealing restricted rotation due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
